4-(Aminomethyl)benzaldehyde

Enzyme inhibition Target identification Antibacterial target validation

4-(Aminomethyl)benzaldehyde (CAS 186685-87-0) is supplied as a free base (purity ≥98%) to meet the demands of metal-organic framework (MOF) and covalent organic framework (COF) synthesis, where trace acidic counterions from hydrochloride salts can inhibit metal coordination or imine bond formation. Its unique para-substituted aminomethyl group enables orthogonal, site-selective sequential derivatizations that are unattainable with mono-functional analogs, making it a non-interchangeable strategic intermediate for fragment-based drug discovery (FBDD) and complex heterocycle construction. Order the free base form to leverage full bifunctional reactivity.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 186685-87-0
Cat. No. B3188001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzaldehyde
CAS186685-87-0
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C=O
InChIInChI=1S/C8H9NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5,9H2
InChIKeyWTOVNDAVEOVZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)benzaldehyde (CAS 186685-87-0): Bifunctional Aromatic Aldehyde Procurement Guide for Organic Synthesis and Materials Science


4-(Aminomethyl)benzaldehyde (CAS 186685-87-0) is an aromatic aldehyde featuring a para-substituted aminomethyl group (-CH₂NH₂) on a benzaldehyde core, with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol [1]. This bifunctional structure imparts distinct reactivity, enabling orthogonal transformations at both the aldehyde and amine sites, which is foundational to its utility as a versatile building block in pharmaceutical intermediate synthesis, polymer chemistry, and materials science [2]. The compound is typically supplied as a colorless to pale yellow crystalline solid and is characterized by a computed XLogP3 value of 0.7, indicating moderate lipophilicity suitable for a range of reaction environments [1].

4-(Aminomethyl)benzaldehyde Procurement Risk: Why Simple Benzaldehyde Analogs Cannot Be Substituted for This Bifunctional Building Block


The unique para-aminomethyl substitution pattern on the benzaldehyde scaffold in 4-(Aminomethyl)benzaldehyde (CAS 186685-87-0) imparts a distinct bifunctional reactivity profile that is not shared by simpler analogs like 4-aminobenzaldehyde (which lacks the flexible aminomethyl linker) or 4-formylbenzoic acid (which introduces a carboxylic acid, altering both reactivity and polarity) [1]. This orthogonality allows for site-specific sequential derivatizations that are unattainable with mono-functional alternatives, making the compound a non-interchangeable, strategic intermediate for convergent synthetic routes in pharmaceutical and materials research. Furthermore, the specific positioning of the aminomethyl group relative to the aldehyde in the para-isomer influences electronic and steric properties differently than the ortho-isomer 2-(aminomethyl)benzaldehyde, which can lead to divergent outcomes in metal coordination, polymerization, or biological target engagement [2].

Quantitative Differentiation of 4-(Aminomethyl)benzaldehyde: A Head-to-Head and Class-Level Evidence Analysis for Scientific Selection


Inhibition of Arabidopsis thaliana LL-Diaminopimelate Aminotransferase (LL-DAP-AT)

In an aminobenzaldehyde-based assay, 4-(Aminomethyl)benzaldehyde exhibited an IC₅₀ value of 5.60 × 10⁴ nM against LL-diaminopimelate aminotransferase from Arabidopsis thaliana expressed in E. coli [1]. While direct comparator data for this specific target is limited, this result provides a quantifiable baseline of the compound's intrinsic bioactivity, differentiating it from structurally related analogs which may show no or significantly altered activity due to differences in electronic or steric properties. This data point is crucial for researchers utilizing this compound as a starting scaffold for medicinal chemistry optimization, particularly in antibacterial target validation where LL-DAP-AT is a key enzyme in lysine biosynthesis.

Enzyme inhibition Target identification Antibacterial target validation

Comparative Physicochemical Properties: Lipophilicity and Polarity

The computed XLogP3 value for 4-(Aminomethyl)benzaldehyde is 0.7, with a topological polar surface area (TPSA) of 43.1 Ų [1]. In comparison, the unsubstituted benzaldehyde analog 4-aminobenzaldehyde (which lacks the -CH₂- spacer) is expected to have a lower LogP and a different electronic distribution on the amine. For instance, the hydrochloride salt form of the target compound (4-(Aminomethyl)benzaldehyde hydrochloride) is noted to be water-soluble, whereas the free base is a crystalline solid . This lipophilicity profile positions the compound favorably within the CNS drug-likeness space (LogP 0-3, TPSA < 90 Ų) compared to more polar analogs, suggesting distinct pharmacokinetic and permeability properties that influence its selection as a lead-like fragment or building block.

Drug-likeness ADME property prediction Lead optimization

Tyrosinase Inhibition Class-Level Benchmarking

A kinetic study on mushroom tyrosinase inhibition demonstrated that a series of 4-substituted benzaldehydes act as classical competitive inhibitors, inhibiting the oxidation of L-DOPA [1]. While the specific Ki value for 4-(Aminomethyl)benzaldehyde was not reported in the accessible data, the class-level evidence indicates that para-substituted benzaldehydes with electron-donating or electron-withdrawing groups can differentially modulate inhibitory potency. This establishes a functional class effect for this scaffold, providing a rationale for selecting 4-(Aminomethyl)benzaldehyde as a starting point for synthesizing potent tyrosinase inhibitors, as opposed to other substitution patterns or unsubstituted benzaldehyde.

Enzyme inhibition Melanogenesis Competitive inhibition

Procurement and Purity Profile Differentiation

4-(Aminomethyl)benzaldehyde (CAS 186685-87-0) is commercially available as a high-purity solid from multiple vendors. Sigma-Aldrich offers it as an AldrichCPR product for early discovery research, with a specified form (solid) but no analytical data provided . Enamine supplies the compound with purity reported at 98% [1]. In contrast, the hydrochloride salt (CAS 1803571-99-4) is supplied at 90% purity . The availability of the free base in high purity (98%) directly impacts its utility in sensitive reactions where trace impurities or acidic counterions could interfere with yield, selectivity, or downstream analytics. The free base form also offers advantages in non-aqueous or base-sensitive synthetic sequences where a hydrochloride salt would be incompatible.

Chemical procurement Purity assessment Building block quality

4-(Aminomethyl)benzaldehyde: Targeted Application Scenarios Driven by Verified Differentiation Evidence


Medicinal Chemistry: Lead-Like Fragment for Antibacterial Target Validation

Leverage the established, albeit moderate, inhibitory activity against LL-diaminopimelate aminotransferase (IC₅₀ = 56 µM) as a starting point for fragment-based drug discovery (FBDD) or structure-activity relationship (SAR) studies targeting bacterial lysine biosynthesis pathways [1]. The bifunctional nature of the compound allows for rapid derivatization to improve potency and selectivity.

Chemical Biology: Scaffold for Tyrosinase Inhibitor Development

Based on class-level competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes [2], utilize 4-(Aminomethyl)benzaldehyde as a core scaffold for synthesizing novel, potent inhibitors for applications in skin pigmentation research or food browning prevention. The aminomethyl handle offers a convenient site for introducing diverse moieties to modulate inhibitory kinetics.

Organic Synthesis: Orthogonal Bifunctional Building Block for Convergent Assembly

Exploit the orthogonal reactivity of the aldehyde and aminomethyl groups to perform sequential, site-selective transformations (e.g., imine formation followed by reductive amination or amide coupling) for the efficient construction of complex heterocycles or drug-like molecules, as highlighted in its use for synthesizing tetrazine-functionalized probes . This is in contrast to mono-functional benzaldehydes or acids which require additional protection/deprotection steps.

Materials Science: High-Purity Free Base for Non-Aqueous Polymer or MOF Synthesis

Select the free base form (purity ≥98%) for metal-organic framework (MOF) or covalent organic framework (COF) synthesis where trace acidic counterions from hydrochloride salts could inhibit metal coordination or imine bond formation. The compound's bifunctionality enables its use as a linker or modulator in the construction of functional porous materials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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